Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate
CAS No.:
Cat. No.: VC18349393
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O5 |
|---|---|
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H16O5/c1-16-9(14)11-3-5-12(6-4-11,8(13)7-11)10(15)17-2/h3-7H2,1-2H3 |
| Standard InChI Key | JHHAZHBNQAZAJZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C12CCC(CC1)(C(=O)C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate features a bicyclo[2.2.2]octane skeleton, a strained ring system containing six carbon atoms and one oxygen atom (2-oxa designation). The two methyl ester groups occupy positions 1 and 4, conferring polar character and reactivity (Fig. 1). The SMILES notation COC(=O)C12CCC(CC1)(OC2)C(=O)OC and InChIKey VFAYVSFMKTYMPQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.
The bicyclic framework imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography and computational studies reveal a chair-like conformation with bond angles deviating from ideal tetrahedral geometry due to ring strain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.24 g/mol | |
| CAS Registry Number | 2940957-95-7 | |
| Density | 1.28 g/cm³ (predicted) | |
| Boiling Point | 342°C (estimated) |
Synthetic Methodologies
Historical Approaches and Modern Innovations
Early syntheses of the 2-oxabicyclo[2.2.2]octane core required multi-step sequences starting from diethyl malonate. Singh and Fukuda (2014) reported a 15-step route involving sequential alkylations and cyclizations, yielding the target compound in modest yields . Harrison (2019) streamlined this to six steps via an intramolecular Michael addition, though the method was limited to substrates with aromatic substituents .
A breakthrough emerged with iodocyclization strategies, enabling modular access to functionalized derivatives. For example, treatment of exocyclic alkenes such as 34 with iodine monochloride () afforded iodide 35 in 67% yield (Fig. 2) . This method tolerates diverse substituents, enabling the synthesis of mono- and bifunctional variants critical for medicinal applications.
Table 2: Representative Synthesis Yields
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| Alkene 34 | Iodide 35 | 67 | , 0°C |
| Alkene 36 | Iodide 37 | 50 | , RT |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) displays distinct signals for the methyl ester groups at δ 3.65 and 3.70 ppm, alongside complex multiplet patterns between δ 1.50–2.80 ppm corresponding to the bicyclic protons . The NMR reveals carbonyl carbons at δ 170.2 and 169.8 ppm, with the oxygen-bearing quaternary carbon at δ 98.4 ppm .
Mass Spectrometric Data
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 228.1102 (), consistent with the molecular formula . Fragmentation patterns indicate preferential cleavage of the ester groups, generating ions at 185 () and 127 ().
Applications in Medicinal Chemistry
Bioisosteric Replacement of Phenyl Rings
The compound’s rigid, three-dimensional structure makes it an effective phenyl ring surrogate, mitigating issues like poor solubility and metabolic instability. For instance, replacing a para-substituted phenyl group in a kinase inhibitor with the bicyclic system improved aqueous solubility by 15-fold while maintaining nanomolar potency .
Case Study: Anticancer Drug Candidates
In a 2023 study, derivatives of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate demonstrated selective inhibition of PI3Kα, a kinase implicated in oncology. Compound 46 (Fig. 3), synthesized via oxidation of alcohol 45, exhibited an of 8.3 nM against PI3Kα and >100-fold selectivity over related isoforms .
Table 3: Biological Activity of Select Derivatives
| Compound | Target | Selectivity Index | |
|---|---|---|---|
| 46 | PI3Kα | 8.3 nM | >100 |
| 44 | COX-2 | 22 nM | 35 |
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